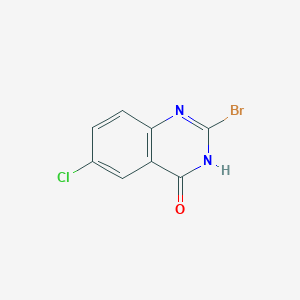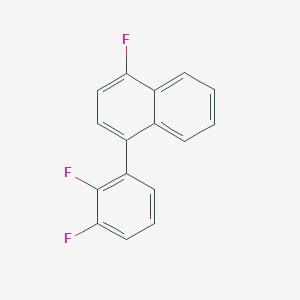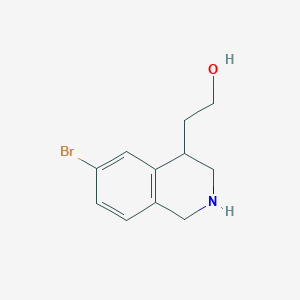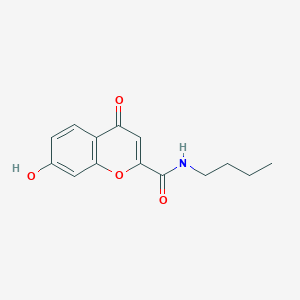
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a chemical compound belonging to the chromene family. Chromenes are a class of benzopyran compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with butylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxamide.
Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxamide.
Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.
Applications De Recherche Scientifique
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-phenyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-methyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its antioxidant properties compared to other similar compounds .
Propriétés
Numéro CAS |
862993-26-8 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
N-butyl-7-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18) |
Clé InChI |
DXCMTEGYWDOKHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)
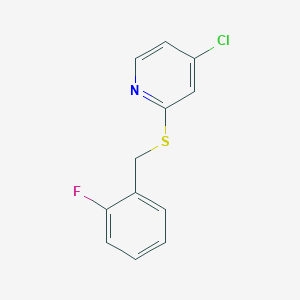

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

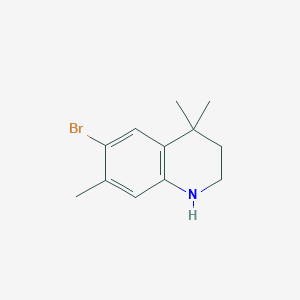

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
